molecular formula C16H24BNO4S2 B8003511 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine

Cat. No.: B8003511
M. Wt: 369.3 g/mol
InChI Key: UWDFBRIMQOAEOC-UHFFFAOYSA-N
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Description

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine is a complex organic compound with the molecular formula C16H24BNO4S2. This compound is known for its unique structure, which includes a thiomorpholine ring, a sulfonyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. It is used in various fields, including medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine typically involves the following steps:

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, which can involve the use of sulfonyl chlorides and appropriate bases.

    Thiomorpholine Ring Formation: The thiomorpholine ring is formed through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale borylation and sulfonylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine involves its interaction with molecular targets through its boron and sulfur-containing moieties. The boron group can participate in Lewis acid-base interactions, while the sulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine is unique due to its combination of a thiomorpholine ring, a sulfonyl group, and a boron-containing moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4S2/c1-15(2)16(3,4)22-17(21-15)13-5-7-14(8-6-13)24(19,20)18-9-11-23-12-10-18/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDFBRIMQOAEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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